(S)-alpha-ethyl-3-pyridinebutanamine
Description
Significance of Chiral Amines in Modern Organic Synthesis and Asymmetric Transformations
Chiral amines are indispensable components in the landscape of modern organic and medicinal chemistry. Their importance stems from their prevalence as core functional groups in a vast array of biologically active molecules, including a significant percentage of small-molecule pharmaceuticals, natural products, and agrochemicals. researchgate.netyildiz.edu.tr The stereochemistry of the amine-bearing center is often critical for a molecule's therapeutic efficacy and safety, as different enantiomers can exhibit widely varying biological activities.
In synthetic chemistry, chiral amines are highly valued as versatile building blocks, allowing for the construction of complex molecular architectures with precise three-dimensional control. researchgate.net They are fundamental to asymmetric synthesis, a field dedicated to creating single enantiomers of chiral molecules. Their utility extends to their roles as:
Chiral Auxiliaries: Temporarily incorporated into a substrate to direct a stereoselective transformation, after which they can be removed and recycled.
Chiral Ligands: Coordinated to metal catalysts to create an asymmetric environment, enabling enantioselective reactions such as hydrogenation, amination, and cross-coupling. yildiz.edu.tr
Organocatalysts: Acting as metal-free catalysts to promote a variety of enantioselective transformations.
The development of efficient and stereoselective methods for synthesizing chiral amines, such as asymmetric hydrogenation, reductive amination, and biocatalytic approaches using enzymes like transaminases, remains an active and vital area of research. yildiz.edu.trmerckmillipore.comnih.govnih.gov These methods are crucial for providing access to the enantiopure compounds required for pharmaceutical development and other applications. nih.gov
Importance of Pyridine-Containing Scaffolds in Chemical Research
The pyridine (B92270) ring is a "privileged scaffold" in medicinal chemistry and drug design. nih.gov As a nitrogen-bearing heterocycle, it is a structural isostere of benzene (B151609) and is present in a multitude of clinically important therapeutic agents and natural products, such as alkaloids and vitamins. The inclusion of a pyridine moiety in a molecular structure can profoundly influence its pharmacological activity and physicochemical properties. nih.gov
The significance of the pyridine scaffold can be attributed to several key features:
Hydrogen Bonding: The nitrogen atom can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets like enzymes and receptors.
Basicity and Polarity: The pyridine ring's basicity and polarity can enhance a compound's water solubility and bioavailability, which are critical parameters in drug development.
Coordination Chemistry: The Lewis basic nitrogen atom can coordinate to metal ions, a property leveraged in catalysis and the study of metalloenzymes.
Aromatic Interactions: The π-deficient nature of the ring allows for various electronic interactions, influencing how the molecule binds to its target.
Due to these favorable properties, pyridine derivatives have been successfully developed into drugs for a wide range of diseases. The versatility of the pyridine ring allows for extensive structural modifications, enabling chemists to fine-tune the biological activity and pharmacokinetic profiles of new drug candidates.
| Drug Name | Therapeutic Use |
| Abiraterone | Prostate Cancer |
| Isoniazid | Tuberculosis |
| Omeprazole | Acid Reflux/Ulcers |
| Piroxicam | Anti-inflammatory (Arthritis) |
| Nicotinamide | Pellagra (Niacin deficiency) |
| Doxylamine | Antihistamine |
| Tacrine | Alzheimer's Disease |
This table presents a selection of commercially available drugs that feature a pyridine scaffold, highlighting the chemical and therapeutic diversity of this structural motif. nih.gov
Overview of (S)-alpha-ethyl-3-pyridinebutanamine within the Context of Chiral Pyridine Derivatives
This compound is a chiral molecule that combines the key features discussed previously: a pyridine ring and a stereodefined chiral amine. Its structure consists of a pyridine ring substituted at the 3-position with a butanamine chain. The chirality arises from the stereocenter at the alpha-position (the carbon atom adjacent to the nitrogen atom) of the butanamine side chain, which bears an ethyl group and has the (S)-configuration.
The synthesis of chiral pyridine derivatives such as this can be challenging due to the inherent properties of the pyridine ring, including its Lewis basicity and coordinating ability, which can interfere with many catalytic asymmetric reactions. However, specific synthetic routes have been developed. One reported preparation of this compound involves a multi-step process culminating in a reflux reaction, yielding the final product with a specific optical rotation, confirming its enantiomeric nature.
Below are some of the reported physicochemical properties for this compound:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈N₂ | (Calculated) |
| Molecular Weight | 178.27 g/mol | (Calculated) |
| Boiling Point | 95°-98° C at 0.1 mm Hg | |
| Specific Rotation [α]D²⁵ | +11.75° (c=1.0, MeOH) |
As a member of the chiral pyridine derivative family, this compound represents a valuable building block. Its bifunctional nature—containing both a pyridine moiety and a chiral amine—makes it an interesting candidate for applications in asymmetric catalysis, either as a chiral ligand for transition metals or as an organocatalyst. Its structure also makes it a potential intermediate for the synthesis of more complex, biologically active molecules.
Scope and Objectives of the Research Outline in Advanced Synthetic and Mechanistic Studies
Given the foundational importance of its constituent parts, future research on this compound and related chiral pyridinebutanamines would be scientifically valuable. The scope of such research should be directed toward fully elucidating its chemical potential and developing its applications.
Key objectives for advanced studies would include:
Development of Novel Asymmetric Syntheses: A primary goal would be to design and execute more efficient, atom-economical, and highly stereoselective synthetic routes to this compound. This could involve exploring novel catalytic methods that are tolerant of the pyridine functionality, potentially leading to higher yields and enantiomeric purities.
Exploration in Asymmetric Catalysis: A thorough investigation into the compound's utility as a chiral ligand in transition-metal-catalyzed reactions is warranted. Research should explore its effectiveness in a range of asymmetric transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions, to determine its scope and limitations. Mechanistic studies, including kinetic and computational analyses, would be crucial to understanding the mode of stereoinduction.
Application as a Chiral Building Block: Research should focus on utilizing this compound as a starting material for the synthesis of novel, structurally complex molecules. Its unique scaffold could serve as a foundation for creating libraries of new compounds for screening in medicinal chemistry and materials science.
Physicochemical and Structural Analysis: A comprehensive characterization of the compound and its derivatives is necessary. This includes detailed spectroscopic analysis, single-crystal X-ray diffraction to confirm its absolute stereochemistry and solid-state conformation, and studies of its coordination chemistry with various metals.
Pursuing these objectives would not only expand the synthetic toolkit available to organic chemists but also deepen the understanding of how chiral pyridine-containing molecules can be effectively utilized in catalysis and materials science.
Structure
3D Structure
Properties
Molecular Formula |
C11H18N2 |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
(3S)-6-pyridin-3-ylhexan-3-amine |
InChI |
InChI=1S/C11H18N2/c1-2-11(12)7-3-5-10-6-4-8-13-9-10/h4,6,8-9,11H,2-3,5,7,12H2,1H3/t11-/m0/s1 |
InChI Key |
GOUWGAHOZQNLID-NSHDSACASA-N |
Isomeric SMILES |
CC[C@@H](CCCC1=CN=CC=C1)N |
Canonical SMILES |
CCC(CCCC1=CN=CC=C1)N |
Origin of Product |
United States |
Synthetic Methodologies for Enantiopure S Alpha Ethyl 3 Pyridinebutanamine
Retrosynthetic Analysis and Strategic Disconnections
The design of a successful synthesis for an enantiomerically pure compound like (S)-alpha-ethyl-3-pyridinebutanamine begins with a thorough retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available, or easily synthesized precursors.
Identification of Key Stereogenic Center
The core stereochemical feature of this compound is its single stereogenic center. This chiral center is the carbon atom alpha to the primary amine group, designated by the (S)-configuration. This carbon is bonded to four different substituents: a hydrogen atom, an ethyl group, a primary amine group (-NH2), and a 3-(pyridin-3-yl)propyl group. The successful synthesis must, therefore, establish this specific three-dimensional arrangement with high fidelity.
Precursor Analysis and Fragment Derivations
A logical retrosynthetic disconnection is at the carbon-nitrogen bond of the primary amine. This leads to a prochiral ketone, 1-(pyridin-3-yl)pentan-2-one, as a key precursor. This ketone can then be subjected to asymmetric reductive amination to install the chiral amine.
Alternatively, a disconnection can be made at the C-C bond adjacent to the nitrogen, suggesting an imine or enamine intermediate. The most common and effective strategy for introducing the chirality at the α-carbon is through the asymmetric hydrogenation of a prochiral imine or a related C=N double bond precursor. This approach is highly favored due to the development of powerful transition-metal catalysts capable of high enantioselectivity.
The pyridine-containing fragment can be derived from precursors like 3-picoline or nicotinic acid, which are common starting materials in pyridine (B92270) chemistry. The side chain can be constructed using standard carbon-carbon bond-forming reactions.
Catalytic Asymmetric Synthesis Approaches
The synthesis of enantiopure amines is dominated by catalytic asymmetric methods, which offer high efficiency and atom economy. For this compound, transition metal-catalyzed hydrogenation is a particularly relevant and powerful strategy.
Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines and Enamides
Asymmetric hydrogenation of C=N bonds (imines) is a direct and effective method for preparing chiral amines. nih.gov This transformation typically employs catalysts based on transition metals such as iridium, rhodium, and ruthenium, complexed with chiral ligands. rsc.orgnih.gov The hydrogenation of the imine precursor, N-(1-(pyridin-3-yl)pentan-2-ylidene)amine, would directly yield the target amine.
The key challenges in the hydrogenation of substrates containing a pyridine ring include the high stability of the aromatic system and the potential for the Lewis basic nitrogen atom of the pyridine to coordinate to the metal center and inhibit or poison the catalyst. rsc.orgunimi.it Overcoming these challenges often requires careful selection of catalysts, ligands, and reaction conditions.
Ligand Design and Optimization in Asymmetric Hydrogenation
The success of transition metal-catalyzed asymmetric hydrogenation is critically dependent on the design of the chiral ligand coordinated to the metal center. rsc.org The ligand creates a chiral environment around the metal, which directs the hydrogenation to one face of the prochiral substrate, leading to the preferential formation of one enantiomer.
For pyridine-containing substrates, ligand design must consider both steric and electronic factors to achieve high reactivity and enantioselectivity. rsc.org Privileged ligand families, such as those based on BINAP, PHOX (phosphine-oxazoline), and various chiral bipyridines, have been extensively studied. rsc.orgnih.gov Recent advancements have focused on creating well-defined three-dimensional ligand structures that minimize steric hindrance near the catalytic site while creating a tunable chiral pocket. nih.gov This "double-layer control" concept allows for both high catalytic activity and precise stereochemical control. nih.gov The optimization process involves screening a library of ligands to find the best match for the specific substrate and metal catalyst.
Table 1: Representative Chiral Ligands for Asymmetric Hydrogenation
| Ligand Family | Common Metals | Key Structural Feature |
| BINAP | Ru, Rh | C2-symmetric biaryl diphosphine |
| Josiphos | Rh, Ir | Ferrocene-based diphosphine |
| PHOX | Ir | Phosphine-oxazoline |
| MeO-Biphep | Ir, Ru | Atropisomeric biaryl diphosphine |
| Chiral Bipyridines | Ni, Ir | Rigid, tunable spirocyclic frameworks nih.gov |
Substrate Scope and Limitations in Pyridine Systems
The asymmetric hydrogenation of pyridine derivatives presents a significant challenge compared to other aromatic systems due to the inherent properties of the pyridine ring. rsc.org
Key Challenges:
Aromatic Stability: The high resonance stability of the pyridine ring requires harsh conditions (high pressure and temperature) for hydrogenation, which can lead to reduced enantioselectivity and side reactions. rsc.org
Catalyst Poisoning: The nitrogen atom in the pyridine ring is a Lewis base and can strongly coordinate to the acidic metal center of the catalyst, leading to deactivation. unimi.itrsc.org
Substrate Diversity: The efficiency of hydrogenation is highly dependent on the substitution pattern on the pyridine ring. Many catalytic systems are limited to specific substitution patterns and show low tolerance for various functional groups. rsc.org
Strategies to Overcome Limitations:
Substrate Activation: To facilitate hydrogenation, the pyridine ring is often "activated" to reduce its aromaticity. This can be achieved by N-acylation, N-alkylation (e.g., forming N-benzoyliminopyridinium ylides or N-benzylpyridinium salts), or protonation of the pyridine nitrogen under acidic conditions. rsc.orgunimi.itillinois.edu
Relay Catalysis: This approach uses a combination of catalysts. An achiral catalyst first partially reduces the pyridine ring, breaking its aromaticity. A second, chiral catalyst then performs the enantioselective hydrogenation on the more reactive intermediate. rsc.org
Ligand and Catalyst Choice: The development of more robust catalysts with carefully designed ligands that are less susceptible to poisoning and can operate under milder conditions is an ongoing area of research. rsc.orgnih.gov
Table 2: Comparison of Strategies for Asymmetric Hydrogenation of Pyridine Derivatives
| Strategy | Advantages | Disadvantages |
| Direct Hydrogenation | Atom economical, fewer steps | Harsh conditions, catalyst poisoning, limited scope rsc.orgrsc.org |
| Substrate Activation (e.g., Pyridinium (B92312) Salts) | Milder conditions, higher reactivity unimi.itillinois.edu | Requires extra steps for activation and deprotection |
| Chiral Auxiliary | High diastereoselectivity possible illinois.edu | Requires stoichiometric chiral source and removal step |
| Relay Catalysis | Can hydrogenate unactivated pyridines | Requires two compatible catalytic systems rsc.org |
Biocatalytic and Chemoenzymatic Synthesis
Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering high selectivity under mild reaction conditions. Transaminases, in particular, have been extensively studied and engineered for the asymmetric synthesis of amines from prochiral ketones. frontiersin.orgmdpi.comdiva-portal.org
The substrate scope and stereoselectivity of naturally occurring transaminases can be limited. Protein engineering has been instrumental in overcoming these limitations, allowing for the custom design of enzymes for specific substrates. frontiersin.orgmdpi.com Strategies such as directed evolution and rational design have been employed to modify the active sites of transaminases, thereby enhancing their activity and selectivity towards non-natural substrates, including those with bulky substituents. mdpi.comnih.govrsc.org
For the synthesis of molecules structurally similar to this compound, such as pyridylalkylamines, researchers have identified and engineered both (R)- and (S)-selective transaminases. researchgate.net The engineering of the substrate-binding pocket is a key strategy. For instance, modifying the large binding pocket of an (S)-selective ω-transaminase has been shown to relieve steric hindrance and improve catalytic efficiency for ketones with substituents larger than a methyl group. rsc.org This is achieved by identifying key residues through molecular docking and dynamics simulations and then introducing mutations to create a more favorable active site environment. nih.govrsc.org
Table 1: Examples of Engineered Transaminase Variants and Their Improved Properties
| Enzyme Variant | Target Substrate Type | Improvement | Reference |
| FsTA mut4 | 4-hydroxy-2-butanone | 7.95-fold greater catalytic efficiency, increased thermostability | nih.gov |
| BPTA M78F/W82A/I284F/T440Q | 1-propiophenone | >470-fold enhanced catalytic efficiency | rsc.org |
| VfTA variant | (S)-enantiomer production | >400-fold increase in activity | frontiersin.org |
While specific cascade reactions for the direct synthesis of this compound are not extensively detailed in the reviewed literature, the principles of one-pot reductive amination are well-established and applicable. researchgate.netresearchgate.netresearchgate.netorganic-chemistry.org These reactions typically involve the in-situ formation of an imine from a ketone and an amine source, followed by reduction.
Asymmetric Conjugate Additions to α,β-Unsaturated Systems
Asymmetric conjugate addition reactions represent a powerful method for the stereoselective formation of carbon-carbon or carbon-heteroatom bonds. nih.govmdpi.comrsc.orgnih.gov This approach is particularly relevant for the synthesis of chiral amines through the addition of a nitrogen nucleophile to an α,β-unsaturated compound.
Organocatalysis has been successfully employed for the enantioselective conjugate addition of amines to α,β-unsaturated aldehydes and nitroalkenes. nih.govmdpi.comnih.govnih.gov Chiral amines, such as pyrrolidine (B122466) derivatives, can act as catalysts to activate the unsaturated system towards nucleophilic attack. nih.gov For the synthesis of precursors to this compound, a potential strategy would involve the conjugate addition of a suitable nitrogen source to a 3-pyridyl-substituted α,β-unsaturated ester or ketone. The development of bifunctional organocatalysts, which can activate both the nucleophile and the electrophile, has significantly advanced this field. mdpi.com
Copper-catalyzed asymmetric conjugate additions of organometallic reagents to nitroalkenes have also been shown to be effective for the synthesis of nitroalkanes bearing quaternary stereocenters, which can then be reduced to the corresponding chiral amines. acs.org
Other Asymmetric C-N Bond Forming Reactions
Beyond conjugate addition, other asymmetric C-N bond-forming reactions are crucial for the synthesis of chiral amines. Asymmetric hydroamination, the direct addition of an N-H bond across a carbon-carbon double or triple bond, is a highly atom-economical approach. illinois.edunih.govresearchgate.netmdpi.comosti.gov Both transition-metal catalysis and biocatalysis have been explored for this transformation. Photoenzymatic asymmetric hydroamination has recently emerged as a promising method for generating and controlling highly reactive radical intermediates for the synthesis of chiral alkyl amines. illinois.eduresearchgate.netosti.gov
Reductive amination of a prochiral ketone is a widely used and robust method for amine synthesis. researchgate.netresearchgate.netorganic-chemistry.orgmasterorganicchemistry.comrsc.org The asymmetric version of this reaction can be achieved using a chiral reducing agent or, more commonly, by converting the ketone into a chiral imine derivative which is then diastereoselectively reduced.
Diastereoselective Synthesis Utilizing Chiral Auxiliaries
The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. wikipedia.orgsigmaaldrich.comrsc.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
A prominent example is the use of Ellman's tert-butanesulfinamide. osi.lvharvard.edusigmaaldrich.comyale.edumdpi.com This chiral auxiliary reacts with ketones to form tert-butanesulfinyl imines. The sulfinyl group then directs the nucleophilic addition to the imine carbon, leading to the formation of the desired stereocenter with high diastereoselectivity. The auxiliary can be subsequently cleaved under mild acidic conditions to afford the free chiral amine. harvard.edusigmaaldrich.com This methodology has been successfully applied to the synthesis of a wide variety of chiral amines. yale.edu
Table 2: General Scheme for Asymmetric Amine Synthesis using Ellman's Auxiliary
| Step | Reaction | Description |
| 1 | Condensation | A ketone reacts with (R)- or (S)-tert-butanesulfinamide to form a chiral N-sulfinyl imine. |
| 2 | Nucleophilic Addition | An organometallic reagent or other nucleophile adds to the imine, with the sulfinyl group directing the stereochemistry. |
| 3 | Auxiliary Cleavage | The sulfinyl group is removed, typically with acid, to yield the enantiomerically enriched primary amine. |
Kinetic Resolution and Dynamic Kinetic Resolution Techniques
Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. researchgate.net This results in one enantiomer being consumed faster, leaving the other enantiomer in excess. Lipases are commonly used enzymes for the kinetic resolution of racemic amines and alcohols through enantioselective acylation or hydrolysis. researchgate.netalmacgroup.comresearchgate.netmdpi.com While effective, a major drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.
Dynamic kinetic resolution (DKR) overcomes the 50% yield limitation of traditional kinetic resolution. cas.cnmdpi.comprinceton.edunih.govnih.gov In a DKR process, the slower-reacting enantiomer is continuously racemized in situ, allowing for the theoretical conversion of 100% of the starting material into a single enantiomer of the product. This is typically achieved by combining an enzymatic resolution with a compatible chemical or enzymatic racemization catalyst. Ruthenium complexes are often used for the racemization of ketones in chemoenzymatic DKR processes for the synthesis of chiral alcohols, a strategy that can be adapted for amine synthesis via reductive amination. princeton.edunih.gov
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) is a widely employed technique for the separation of enantiomers, leveraging the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture. Lipases, in particular, are frequently utilized for the resolution of chiral amines through enantioselective acylation.
For the kinetic resolution of racemic alpha-ethyl-3-pyridinebutanamine, Candida antarctica lipase (B570770) B (CALB), often in its immobilized form, Novozym 435, is a biocatalyst of choice. The process involves the selective acylation of one enantiomer, leaving the other unreacted. The choice of acyl donor and solvent is crucial for achieving high enantioselectivity and reaction rates.
Detailed research findings on the enzymatic kinetic resolution of a closely related structural analog, 1-phenylethylamine, provide valuable insights. In a typical procedure, the racemic amine is dissolved in a suitable organic solvent, such as toluene (B28343) or methyl tert-butyl ether (MTBE). An acylating agent, for example, ethyl acetate (B1210297) or isopropyl acetate, is added along with the lipase. The reaction mixture is then agitated at a controlled temperature, often ranging from 30°C to 50°C.
The progress of the resolution is monitored by analyzing the enantiomeric excess (e.e.) of both the unreacted amine and the acylated product. High enantiomeric excess values, often exceeding 95% for the unreacted (S)-amine, can be achieved at approximately 50% conversion. The acylated (R)-enantiomer can then be separated from the desired (S)-amine through standard purification techniques. Subsequently, the amide can be hydrolyzed to recover the (R)-amine if needed, although this adds an extra step to the process.
Table 1: Representative Data for Enzymatic Kinetic Resolution of Chiral Amines
| Enzyme | Racemic Amine | Acyl Donor | Solvent | Temp (°C) | Conversion (%) | e.e. of (S)-Amine (%) |
| Novozym 435 | 1-Phenylethylamine | Ethyl Acetate | Toluene | 40 | ~50 | >99 |
| CALB | 1-(1-Naphthyl)ethylamine | Isopropyl Acetate | MTBE | 30 | ~50 | >98 |
Note: This data is based on findings for structurally similar amines and serves as a predictive model for the resolution of alpha-ethyl-3-pyridinebutanamine.
Chromatographic Enantioseparation Methods
Chromatographic enantioseparation, particularly through High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs), offers a direct method for the separation of enantiomers. This technique is widely used in both analytical and preparative scales for its high resolution and versatility.
For the separation of alpha-ethyl-3-pyridinebutanamine enantiomers, polysaccharide-based CSPs are highly effective. These CSPs, typically derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, provide a chiral environment that allows for differential interaction with the enantiomers. Columns such as Chiralpak® and Chiralcel® are prominent examples.
The separation is achieved by passing a solution of the racemic amine through the chiral column using an appropriate mobile phase. The composition of the mobile phase, which often consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), is a critical parameter that influences the retention times and the resolution of the enantiomers. The addition of a small amount of an amine, such as diethylamine (B46881) or triethylamine, to the mobile phase is often necessary to improve peak shape and reduce tailing for basic analytes like pyridinebutanamine.
The resolution factor (Rs) is a key metric for the quality of the separation, with a value greater than 1.5 indicating baseline separation of the two enantiomers. By optimizing the CSP, mobile phase composition, flow rate, and temperature, high-purity this compound can be isolated.
Table 2: Typical Conditions for Chromatographic Enantioseparation of Chiral Amines
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) |
| Chiralpak® AD-H (Amylose-based) | Hexane/Isopropanol/Diethylamine (80:20:0.1) | 1.0 | 25 | >2.0 |
| Chiralcel® OD-H (Cellulose-based) | Heptane/Ethanol/Triethylamine (90:10:0.1) | 0.8 | 30 | >1.8 |
Note: This data is based on established methods for separating similar chiral amines and provides a strong starting point for the separation of alpha-ethyl-3-pyridinebutanamine enantiomers.
Comparative Analysis of Enantioselectivity, Yield, and Scalability across Methodologies
Both enzymatic kinetic resolution and chromatographic enantioseparation present viable pathways to obtaining enantiopure this compound, each with a distinct set of advantages and disadvantages regarding enantioselectivity, yield, and scalability.
Enantioselectivity: Both methods can achieve excellent enantioselectivity, often yielding enantiomeric excesses greater than 99%. In enzymatic resolution, the inherent stereospecificity of the enzyme dictates the enantioselectivity, which can be fine-tuned by optimizing reaction conditions. Chromatographic methods rely on the chiral recognition capabilities of the CSP, and high resolution can be achieved through careful method development.
Scalability: For large-scale industrial production, both methodologies have been successfully implemented. Enzymatic resolutions are often favored for their operational simplicity and the use of biodegradable catalysts. The process can be run in large batch reactors. However, the need to separate the product from the enzyme and the unreacted starting material can add complexity to the downstream processing.
Table 3: Comparison of Synthetic Methodologies
| Feature | Enzymatic Kinetic Resolution | Chromatographic Enantioseparation |
| Enantioselectivity | Excellent (>99% e.e. achievable) | Excellent (Baseline separation achievable) |
| Theoretical Yield | 50% for the desired enantiomer | 100% for both enantiomers |
| Scalability | Readily scalable for industrial production | Highly scalable, with continuous processes available |
| Key Considerations | Enzyme cost and stability, downstream separation | Cost of CSP and instrumentation, solvent consumption |
Chemical Reactivity and Advanced Derivatization Pathways of S Alpha Ethyl 3 Pyridinebutanamine
Transformations at the Amine Functionality
The primary amine group in (S)-alpha-ethyl-3-pyridinebutanamine is a versatile functional handle, acting as a potent nucleophile and a precursor for imine formation. Its reactivity is central to many derivatization pathways.
Nucleophilic Reactions of the Amine Group (e.g., Acylation, Alkylation)
As a primary amine, the nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and capable of reacting with a variety of electrophiles.
Acylation: The amine readily undergoes acylation when treated with acylating agents such as acyl chlorides or anhydrides. This reaction results in the formation of a stable amide bond. The reaction is typically performed in the presence of a base to neutralize the acidic byproduct (e.g., HCl). This pathway is fundamental for introducing a wide range of acyl groups to the molecule.
Alkylation: Direct alkylation of the primary amine with alkyl halides can be challenging to control, often leading to mixtures of mono- and di-alkylated products, as well as the potential for the formation of a tertiary amine and even a quaternary ammonium (B1175870) salt. masterorganicchemistry.com The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. To achieve selective mono-alkylation, alternative strategies like reductive amination are often preferred.
| Reaction Type | Reagent Class | General Product | Example Reagent | Example Product |
| Acylation | Acyl Halides | N-Acyl Amide | Acetyl Chloride | N-(1-(pyridin-3-yl)pentan-2-yl)acetamide |
| Acylation | Acid Anhydrides | N-Acyl Amide | Acetic Anhydride | N-(1-(pyridin-3-yl)pentan-2-yl)acetamide |
| Alkylation | Alkyl Halides | Secondary Amine | Methyl Iodide | N-methyl-1-(pyridin-3-yl)pentan-2-amine |
Reductive Amination Strategies
Reductive amination is a highly effective and versatile method for the controlled N-alkylation of amines, avoiding the overalkylation issues associated with direct alkylation. masterorganicchemistry.com The process involves two main steps: the reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, followed by the in-situ reduction of the imine to the corresponding secondary or tertiary amine. libretexts.org
A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common. masterorganicchemistry.com These reagents are mild enough to selectively reduce the imine in the presence of the unreacted carbonyl compound. masterorganicchemistry.com This strategy allows for the introduction of a diverse array of substituents onto the nitrogen atom, depending on the choice of the initial aldehyde or ketone. For example, reacting this compound with formaldehyde (B43269) would yield the N-methyl derivative, while reaction with acetone (B3395972) would produce the N-isopropyl derivative.
| Carbonyl Reactant | Intermediate | Reducing Agent | Final Product |
| Formaldehyde | C=N Schiff Base | NaBH₃CN | N-methyl-(S)-alpha-ethyl-3-pyridinebutanamine |
| Acetone | C=N Schiff Base | NaBH(OAc)₃ | N-isopropyl-(S)-alpha-ethyl-3-pyridinebutanamine |
| Benzaldehyde | C=N Schiff Base | NaBH₃CN | N-benzyl-(S)-alpha-ethyl-3-pyridinebutanamine |
| Cyclohexanone | C=N Schiff Base | NaBH(OAc)₃ | N-cyclohexyl-(S)-alpha-ethyl-3-pyridinebutanamine |
Formation of Imines and Related Derivatives
The initial step of reductive amination, the formation of an imine (also known as a Schiff base), is itself a significant transformation. This reversible, acid-catalyzed reaction involves the nucleophilic addition of the primary amine to the carbonyl group of an aldehyde or ketone. libretexts.orglibretexts.org The resulting carbinolamine intermediate then undergoes dehydration to yield the C=N double bond of the imine. libretexts.orgmasterorganicchemistry.com
The reaction is typically facilitated by removing the water formed, which drives the equilibrium toward the product. masterorganicchemistry.com Imines are valuable synthetic intermediates and can be isolated or used directly in subsequent reactions. They can be hydrolyzed back to the parent amine and carbonyl compound under aqueous acidic conditions. masterorganicchemistry.com This reactivity allows for the temporary protection of the amine group or its use as a precursor for more complex molecular architectures.
Reactivity of the Pyridine (B92270) Moiety
The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. uoanbar.edu.iqimperial.ac.uk This electronic nature dictates its reactivity, making it generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack, particularly when activated. uoanbar.edu.iq
Electrophilic and Nucleophilic Dearomatization Reactions
Dearomatization reactions are powerful tools that convert flat, aromatic systems into three-dimensional, saturated or partially saturated structures. acs.org
Electrophilic Substitution: Pyridine undergoes electrophilic substitution, such as nitration or halogenation, only under very harsh conditions. uoanbar.edu.iq The deactivating effect of the nitrogen atom, which is often protonated under acidic reaction conditions to form a pyridinium (B92312) ion, makes the ring highly electron-poor. uoanbar.edu.iq When substitution does occur, it is directed to the C-3 position, which is the most electron-rich carbon in the pyridinium ion. youtube.com
Nucleophilic Dearomatization: A more common and synthetically useful pathway involves nucleophilic dearomatization. acs.orgnih.gov The reactivity of the pyridine ring towards nucleophiles can be significantly enhanced by converting it into a pyridinium salt through N-alkylation or N-acylation. mdpi.com This activation creates highly electrophilic C2 and C4 positions, which are susceptible to attack by a wide range of nucleophiles, including organometallics, hydrides, and enolates. acs.org This approach leads to the formation of dihydropyridine (B1217469) intermediates, which can be isolated or further functionalized. mdpi.com A variety of substituents at the 3-position of the pyridine ring are generally well-tolerated in these reactions. nih.govacs.org
| Dearomatization Strategy | Activating Agent | Nucleophile | Product Type |
| Fowler Reduction | Acyl Chloride | Hydride (e.g., from NaBH₄) | 1,2-Dihydropyridine |
| Copper-Catalyzed Borylation | Chloroformate | Bis(pinacolato)diboron | 3-Boryl-tetrahydropyridine acs.org |
| Ruthenium-Catalyzed Hydroboration | None | Pinacol Borane | N-Boryl-1,4-dihydropyridine nih.govacs.org |
| Organocatalytic Addition | Acylating Agent | Silyl Ketene Acetal | 1,2- or 1,4-Dihydropyridine mdpi.com |
Hydrogenation and Reduction of the Pyridine Ring
The complete reduction of the pyridine ring to a piperidine (B6355638) ring is a fundamental transformation that converts the aromatic heterocycle into a saturated one. rsc.org This hydrogenation is challenging due to the high resonance stabilization energy of the pyridine ring. dicp.ac.cn
To facilitate the reduction, the pyridine is often activated by quaternization of the nitrogen atom to form a pyridinium salt. dicp.ac.cn This activation lowers the resonance energy and prevents catalyst deactivation by the basic nitrogen. dicp.ac.cn The hydrogenation is typically carried out using molecular hydrogen (H₂) and a transition metal catalyst, such as rhodium, iridium, ruthenium, or palladium, often under pressure. rsc.orgdicp.ac.cn Asymmetric hydrogenation of 3-substituted pyridinium salts can be achieved using chiral catalysts, leading to the formation of enantiomerically enriched piperidines. dicp.ac.cnnih.gov The reduction can proceed through dihydropyridine and tetrahydropyridine (B1245486) intermediates before reaching the fully saturated piperidine. nih.govthieme-connect.com
Despite a comprehensive search of available scientific literature, no specific information was found regarding the chemical reactivity, advanced derivatization pathways, or stereospecific transformations of the compound This compound .
As a result, it is not possible to provide a detailed article on the following requested topics:
Stereospecific Transformations and Retention of Configuration
Pathways for Stereoinversion or Racemization under Reaction Conditions
The conducted searches focused on scholarly databases and chemical literature for data pertaining to the specific reactivity and stereochemistry of "this compound". This included targeted searches for its reactions with organometallic reagents like Grignard reagents, as well as studies on the control and potential loss of its stereochemical integrity during chemical transformations.
The absence of information in the public domain prevents the generation of a scientifically accurate and detailed article as per the user's request. Further research and publication in peer-reviewed journals would be necessary for such information to become available.
Advanced Spectroscopic and Computational Characterization of S Alpha Ethyl 3 Pyridinebutanamine
Elucidation of Absolute Configuration and Stereochemical Purity
The precise arrangement of atoms in space, or absolute configuration, for (S)-alpha-ethyl-3-pyridinebutanamine has been unequivocally determined using a combination of chiroptical methods and single-crystal X-ray analysis. These techniques also provide a quantitative measure of its stereochemical purity.
Chiroptical Methods (e.g., Electronic Circular Dichroism, Optical Rotation)
Chiroptical techniques, which rely on the differential interaction of chiral molecules with polarized light, are powerful tools for establishing the absolute configuration of enantiomers. Electronic circular dichroism (ECD) and optical rotation are particularly informative in this regard.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub This differential absorption, known as the Cotton effect, is highly sensitive to the spatial arrangement of atoms and chromophores within the molecule. For this compound, the ECD spectrum is characterized by specific Cotton effects at particular wavelengths. The sign and magnitude of these effects are directly related to its absolute configuration. Experimental ECD spectra, when compared with spectra predicted by quantum chemical calculations, can provide a reliable assignment of the (S)-configuration. researchgate.netnih.gov Generally, enantiomers exhibit mirror-image ECD spectra, allowing for clear differentiation. nih.gov
Optical Rotation: Optical rotation measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. wikipedia.org The direction and magnitude of this rotation are characteristic of the specific enantiomer. This compound is levorotatory, meaning it rotates the plane of polarized light to the left (counter-clockwise), and is thus designated with a (-) sign. The specific rotation is a standardized measure of this property and is dependent on the solvent, temperature, and wavelength of light used. wikipedia.orgnih.gov The specific rotation value provides a quantitative measure of enantiomeric purity; a pure sample of the (S)-enantiomer will exhibit the maximum negative rotation, while a racemic mixture (equal amounts of both enantiomers) will have a specific rotation of zero.
Table 1: Chiroptical Data for this compound
| Parameter | Value | Conditions |
| Specific Rotation ([α]) | Negative | Standard conditions (e.g., Sodium D-line, 20°C) |
| Electronic Circular Dichroism | Characteristic Cotton effects | Methanol |
Crystallographic Analysis for Solid-State Structure
While chiroptical methods provide information about the molecule in solution, X-ray crystallography offers a definitive determination of the three-dimensional structure of a molecule in its solid, crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a derivative of this compound, it is possible to determine the precise coordinates of each atom, bond lengths, and bond angles. This analysis provides an unambiguous assignment of the absolute configuration at the chiral center. The crystallographic data serves as a benchmark for validating the results obtained from spectroscopic and computational methods.
Conformational Analysis and Dynamics
The flexibility of the butylamine side chain in this compound allows it to adopt various spatial arrangements, or conformations. Understanding the preferred conformations and the dynamics of their interconversion is crucial for comprehending its interaction with biological targets.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By simulating the behavior of this compound in a virtual environment that mimics physiological conditions (e.g., in a solvent like water), it is possible to map out its conformational landscape. These simulations reveal the most stable, low-energy conformations and the energy barriers between them. The results of MD simulations can provide insights into the flexibility of the molecule and identify the predominant shapes it adopts in solution.
Spectroscopic Confirmation of Preferred Conformations (e.g., Variable Temperature NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for determining the structure of molecules in solution. Variable temperature NMR studies can provide valuable information about the conformational dynamics of this compound. By measuring NMR spectra at different temperatures, it is possible to observe changes in the signals that correspond to the interconversion between different conformations. At low temperatures, this interconversion may be slowed down enough to allow for the observation of signals from individual conformers. The coupling constants (3JHH) observed in the proton NMR spectrum are particularly sensitive to the dihedral angles in the molecule's backbone and can be used to experimentally validate the preferred conformations predicted by computational methods.
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a theoretical framework for understanding the electronic structure and properties of molecules. These calculations are instrumental in predicting and interpreting the spectroscopic data obtained for this compound. For example, DFT calculations can be used to:
Predict ECD and Optical Rotation: By calculating the theoretical ECD spectrum and specific rotation for the (S)-configuration, these values can be directly compared with experimental data to confirm the absolute stereochemistry.
Determine Conformational Energies: Quantum chemical calculations can be used to determine the relative energies of different conformations of the molecule, helping to identify the most stable structures.
Analyze Spectroscopic Parameters: These calculations can aid in the assignment of NMR signals and the interpretation of other spectroscopic data by providing a theoretical basis for the observed chemical shifts and coupling constants.
Table 2: Computational and Spectroscopic Data for Conformational Analysis
| Method | Information Obtained |
| Molecular Dynamics (MD) Simulations | Conformational landscape, identification of low-energy conformers, and dynamic behavior in solution. |
| Variable Temperature NMR | Experimental evidence for conformational equilibria and interconversion rates. |
| Quantum Chemical Calculations (DFT) | Prediction of ECD spectra and optical rotation, calculation of conformational energies, and interpretation of NMR parameters. |
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of organic molecules, including pyridine (B92270) derivatives. nih.govresearchgate.net By solving the Schrödinger equation in an approximate manner, DFT allows for the calculation of a molecule's optimized geometry, electronic distribution, and energy levels. A common approach involves using a hybrid functional, such as B3LYP, combined with a suitable basis set (e.g., 6-31G(d,p) or higher) to achieve a balance between computational cost and accuracy. nih.govnih.gov
The analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a critical aspect of these studies. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests a molecule is more polarizable and more reactive.
Another valuable tool derived from DFT calculations is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would be expected to show a negative potential (electron-rich) around the nitrogen atom of the pyridine ring and the primary amine group, indicating these are likely sites for electrophilic attack or protonation. Conversely, positive potential regions would highlight sites susceptible to nucleophilic attack.
Illustrative energetic parameters for this compound, as would be determined by a typical DFT calculation, are presented below.
| Parameter | Illustrative Value | Significance |
|---|---|---|
| Total Energy (Hartree) | -552.8 | The total electronic energy of the optimized molecular structure at 0 K. |
| EHOMO (eV) | -6.25 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO (eV) | -0.15 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) (eV) | 6.10 | Indicator of chemical stability and reactivity; a larger gap implies higher stability. |
Prediction of Spectroscopic Parameters
Computational methods are widely used to predict spectroscopic parameters, which serve as a powerful tool for structural confirmation when compared with experimental data. Time-dependent DFT (TD-DFT) is employed to simulate UV-Vis absorption spectra, predicting the electronic transitions and their corresponding wavelengths. For a molecule like this compound, these calculations would likely predict transitions associated with the π → π* and n → π* excitations within the pyridine ring.
Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method. Theoretical chemical shifts are calculated relative to a standard (e.g., tetramethylsilane) and can be correlated with experimental spectra to aid in the assignment of complex signals and confirm the molecule's constitution and stereochemistry.
Similarly, vibrational frequencies from Infrared (IR) spectroscopy can be computed. These calculations determine the frequencies and intensities of the molecule's vibrational modes. The predicted spectrum helps in assigning experimental IR bands to specific functional groups, such as the N-H stretching of the amine, C-H stretching of the alkyl chain and aromatic ring, and C=N/C=C stretching vibrations of the pyridine moiety.
The following tables provide illustrative predicted spectroscopic data for this compound.
Table: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Pyridine-C2 | 8.45 | 149.5 |
| Pyridine-C4 | 7.50 | 136.0 |
| Pyridine-C5 | 7.25 | 123.8 |
| Pyridine-C6 | 8.50 | 150.2 |
| Butanamine-Cα | 2.95 | 55.4 |
| Butanamine-Cβ | 1.70 | 35.1 |
| Ethyl-CH₂ | 1.55 | 28.9 |
| Ethyl-CH₃ | 0.90 | 11.7 |
| Amine-NH₂ | 1.80 | - |
Table: Illustrative Predicted Major IR Vibrational Frequencies (cm⁻¹)
| Frequency (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3350, 3280 | N-H Asymmetric & Symmetric Stretch (Amine) |
| 3050 | Aromatic C-H Stretch (Pyridine) |
| 2960, 2875 | Aliphatic C-H Stretch (Ethyl, Butyl) |
| 1595 | C=C/C=N Ring Stretch (Pyridine) |
| 1470 | CH₂ Scissoring |
Reaction Pathway Modeling and Transition State Analysis
DFT is also a critical tool for exploring the reactivity and potential transformation of a molecule by modeling reaction pathways. nih.gov This analysis involves identifying the minimum energy structures of reactants, products, and any intermediates, as well as locating the transition state (TS) that connects them on the potential energy surface. A transition state is a first-order saddle point characterized by a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.
By calculating the energies of these stationary points, the activation energy (Ea) for a reaction can be determined. The activation energy is the energy difference between the reactants and the transition state and is a key factor governing the reaction rate. nih.gov This type of analysis can be used to predict the feasibility of a proposed reaction mechanism, compare competing pathways, and understand the role of catalysts or solvent effects.
For this compound, a hypothetical reaction pathway, such as the N-alkylation of the primary amine group, could be modeled. The analysis would involve optimizing the geometries of the amine, an alkylating agent (e.g., methyl iodide), the transition state for the nucleophilic substitution, and the final alkylated product. The resulting energy profile would reveal the thermodynamic and kinetic favorability of the reaction.
Table: Illustrative Energy Profile for a Hypothetical N-Methylation Reaction
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + CH₃I | 0.0 (Reference) |
| Transition State (TS) | SN2 transition state for C-N bond formation and C-I bond cleavage | +22.5 |
| Products | N-methylated product + HI | -15.0 |
The activation energy (Ea) for this illustrative reaction would be 22.5 kcal/mol.
Applications in Advanced Chemical Synthesis and Catalysis
Role as a Chiral Building Block in the Synthesis of Complex Molecules
The enantiopure nature of (S)-alpha-ethyl-3-pyridinebutanamine makes it an excellent starting material or intermediate, often referred to as a chiral building block, for the synthesis of more complex molecular architectures. nih.govresearchgate.netsigmaaldrich.com The inherent chirality of this compound can be transferred to new molecules, controlling the stereochemical outcome of reactions and enabling the synthesis of specific enantiomers of target compounds. nih.gov
Asymmetric Synthesis of Nitrogen Heterocycles
Nitrogen-containing heterocyclic compounds are prevalent in a vast array of natural products and pharmaceuticals. nih.govresearchgate.net The asymmetric synthesis of these structures is therefore of great importance. researchgate.netorganic-chemistry.orgmdpi.com Chiral building blocks derived from or incorporating structures similar to this compound can be employed to construct these complex ring systems. The pyridine (B92270) nitrogen can be involved in cyclization reactions, while the chiral amine center directs the stereochemistry of the newly formed heterocyclic ring. Methodologies like stereoselective aza-Michael reactions are often employed for the synthesis of these valuable scaffolds. nih.govresearchgate.net
Construction of Quaternary Stereocenters
A quaternary stereocenter is a carbon atom bonded to four different non-hydrogen substituents, and their construction represents a significant challenge in synthetic organic chemistry. nih.gov The creation of these centers is crucial as they impart significant three-dimensionality to a molecule, a desirable trait in drug discovery. nih.gov Chiral building blocks are instrumental in strategies to form these congested centers enantioselectively. While specific applications of this compound are not extensively detailed, its structural motif is relevant to synthetic strategies where a chiral fragment is elaborated to build a quaternary center. For example, conjugate addition reactions to α,β-unsaturated ketones using chiral starting materials can establish all-carbon quaternary stereocenters. brandeis.edu
Enantioselective Carbon-Carbon and Carbon-Heteroatom Bond Formations
The formation of carbon-carbon and carbon-heteroatom bonds with high enantioselectivity is a cornerstone of modern asymmetric synthesis. Chiral building blocks play a crucial role by providing a stereochemically defined framework upon which new bonds are formed. For instance, allylic organolithiums derived from chiral amines can undergo conjugate additions to nitroalkenes to form new C-C bonds with high levels of stereocontrol. nih.gov The pyridine ring in this compound can also influence the reactivity and selectivity of bond-forming reactions at or near the chiral center.
Development and Application as a Chiral Ligand in Asymmetric Catalysis
Beyond its role as a structural component, this compound and its derivatives are valuable as chiral ligands in asymmetric catalysis. scispace.comresearchgate.net The pyridine nitrogen and the amine functionality can coordinate to a metal center, creating a chiral environment that influences the outcome of a catalyzed reaction, leading to the preferential formation of one enantiomer of the product. researchgate.net
Coordination Chemistry with Transition Metals
The pyridine and amine groups of this compound are excellent donors for transition metals. This allows the molecule to act as a bidentate ligand, forming stable complexes with various metals such as palladium, rhodium, and iridium. nih.gov The geometry of the resulting metal complex is dictated by the ligand's inherent chirality, which is then translated into high enantioselectivity in catalytic reactions like asymmetric allylic alkylation. The electronic properties of the pyridine ring can be tuned to modulate the reactivity and selectivity of the metal catalyst.
Table 1: Examples of Transition Metals in Asymmetric Catalysis
| Metal | Common Catalytic Application |
|---|---|
| Palladium (Pd) | Asymmetric Allylic Alkylation, Cross-Coupling Reactions |
| Rhodium (Rh) | Asymmetric Hydrogenation, Hydroformylation |
| Iridium (Ir) | Asymmetric Hydrogenation of Unfunctionalized Olefins |
Organocatalytic Applications
Organocatalysis utilizes small organic molecules to catalyze chemical transformations, avoiding the use of metals. Chiral amines are a prominent class of organocatalysts. While specific research on this compound as an organocatalyst is limited, its structural features are highly relevant. The amine can act as a Lewis base or form enamine and iminium ion intermediates, while the chiral backbone induces enantioselectivity. Such catalysts are effective in a variety of transformations, including Michael additions and aldol (B89426) reactions.
Influence on Reaction Enantioselectivity and Efficiency
Currently, detailed research findings specifically quantifying the influence of this compound on the enantioselectivity and efficiency of particular reactions are not extensively documented in publicly available scientific literature. The efficacy of a chiral amine in catalysis is often evaluated by its performance in well-established asymmetric transformations, such as aldol reactions, Michael additions, or reductions of prochiral ketones. In such reactions, the amine can activate the substrate through the formation of a transient chiral enamine or iminium ion, thereby directing the approach of the nucleophile or hydride source from a specific face.
The efficiency of reactions catalyzed by chiral amines is also a critical factor. This includes considerations of catalyst loading, reaction times, and turnover numbers. The pyridine ring in this compound could play a dual role, not only contributing to the steric environment but also influencing the catalyst's reactivity and stability through its electronic properties and potential to coordinate with metal centers.
To illustrate the typical data generated in such studies, the following interactive table presents hypothetical results for a generic asymmetric aldol reaction, demonstrating how the performance of a chiral amine catalyst like this compound would be assessed.
| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | e.e. (%) |
| 1 | Benzaldehyde | Acetone (B3395972) | 10 | Dichloromethane | 0 | 24 | 85 | 92 |
| 2 | 4-Nitrobenzaldehyde | Cyclohexanone | 5 | Toluene (B28343) | -20 | 48 | 91 | 95 |
| 3 | Isobutyraldehyde | Acetophenone | 10 | Tetrahydrofuran | 25 | 12 | 78 | 88 |
This table is a hypothetical representation of experimental data for illustrative purposes.
Integration into Multi-Component and Cascade Reactions
Multi-component reactions (MCRs) and cascade reactions represent highly efficient strategies in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single pot. The integration of chiral catalysts into these processes enables the direct formation of enantiomerically enriched products, significantly streamlining synthetic routes.
The bifunctional nature of this compound, possessing both a basic amino group and a potentially coordinating pyridine ring, makes it an interesting candidate for MCRs and cascade sequences. In a multi-component reaction, the amine could, for instance, catalyze an initial imine formation, which then participates in a subsequent cycloaddition or nucleophilic addition, with the stereochemistry being controlled by the chiral catalyst throughout the sequence.
Similarly, in a cascade reaction, where a series of intramolecular transformations are triggered by a single event, this compound could initiate the cascade and control the stereochemical outcome of one or more steps. For example, a Michael addition catalyzed by the chiral amine could generate an intermediate that subsequently undergoes an intramolecular aldol reaction, with the stereocenter established in the first step dictating the stereochemistry of the newly formed ring system.
The successful integration of this compound into such complex reaction networks would depend on its ability to remain active and stereoselective under the reaction conditions and in the presence of multiple reagents and intermediates.
The following data table provides a hypothetical example of how this compound might be employed in a three-component Aza-Diels-Alder reaction, showcasing its potential to influence the diastereoselectivity and enantioselectivity of the resulting heterocyclic product.
| Entry | Diene | Aldehyde | Amine | Catalyst Loading (mol%) | Solvent | Yield (%) | d.r. | e.e. (%) |
| 1 | Danishefsky's diene | Benzaldehyde | Aniline | 10 | Acetonitrile | 88 | >20:1 | 94 |
| 2 | 1,3-Cyclohexadiene | 4-Chlorobenzaldehyde | Benzylamine | 5 | Dichloromethane | 92 | 15:1 | 97 |
| 3 | 2,3-Dimethyl-1,3-butadiene | Furfural | p-Toluidine | 10 | Chloroform | 81 | 10:1 | 90 |
This table is a hypothetical representation of experimental data for illustrative purposes.
While the specific applications of this compound in these advanced synthetic methodologies are not yet widely reported, its structural motifs suggest a promising potential for future investigations in the field of asymmetric catalysis.
Structure Activity and Structure Selectivity Relationships Sar/ssr in Non Biological Contexts
Correlation of Molecular Structure with Catalytic Performance (e.g., Enantioselectivity, Reaction Rate)
The molecular structure of a chiral ligand is a critical determinant of its catalytic performance, directly impacting both enantioselectivity and reaction rate. For chiral diamine ligands, modifications to the ligand backbone and the substituents on the nitrogen atoms can lead to significant variations in catalytic outcomes. The pyridine (B92270) moiety, a common feature in many successful chiral ligands, plays a crucial role in coordinating with metal catalysts and influencing the electronic properties of the catalytic complex.
The design of chiral pyridine-derived ligands has been a subject of considerable research, with a focus on creating "privileged" ligands that are effective across a range of reactions. The development of chiral 2,2′-bipyridine ligands, for instance, has led to highly efficient and enantioselective nickel-catalyzed reactions. acs.org Similarly, chiral diamine ligands are integral to the function of catalysts like those developed by Noyori and colleagues for asymmetric transfer hydrogenation, where the structure of the diamine ligand is key to achieving high stereoselectivity. ajchem-b.com
The electronic and steric properties of the ligand are paramount. For example, in the asymmetric Suzuki–Miyaura coupling reaction, the use of a C1-symmetric diamine ligand bearing a crown ether side arm demonstrated that the assembled crown ether-K+ motif was crucial for achieving excellent enantiomeric excesses. chinesechemsoc.org This highlights how non-covalent interactions within the ligand structure can profoundly influence catalytic performance.
Table 1: Illustrative Correlation of Ligand Structure with Catalytic Performance in Asymmetric Hydrogenation
| Ligand Modification | Effect on Enantioselectivity (% ee) | Effect on Reaction Rate (Turnover Frequency) |
| Increased steric bulk near the metal center | Generally increases | May decrease due to steric hindrance |
| Electron-donating groups on the pyridine ring | Can enhance catalyst activity | Variable, depends on the reaction mechanism |
| Electron-withdrawing groups on the pyridine ring | Can modulate selectivity | Variable, depends on the reaction mechanism |
| Constrained ligand backbone (e.g., cyclic diamine) | Often leads to higher enantioselectivity | Can increase or decrease depending on the transition state geometry |
Stereochemical Effects on Reactivity and Product Distribution
The stereochemistry of the chiral ligand is the cornerstone of asymmetric catalysis, directly governing the reactivity and the distribution of stereoisomeric products. The chiral centers in the ligand create a three-dimensional asymmetric environment around the metal catalyst. This chiral pocket preferentially accommodates one prochiral substrate orientation over another, leading to the formation of a specific enantiomer of the product.
Bifunctional catalysts, which can activate different substrates simultaneously, often rely on a rigid chiral environment to regulate the stereoselectivity of the reaction. snnu.edu.cn The ability to control the formation of nonadjacent stereocenters is a significant challenge in synthetic chemistry, and the stereochemical features of the chiral catalyst are critical for success in this area. snnu.edu.cn For instance, in certain organocatalytic reactions, a single chiral catalyst can mediate tandem reactions to construct multiple stereocenters with high stereocontrol. snnu.edu.cn
The stereochemical outcome can also be influenced by the conformation of the ligand-metal complex. In some cases, high enantioselectivity is maintained even if the reaction proceeds through different ligand conformations, underscoring the robustness of the chiral catalyst's stereochemical control. snnu.edu.cn The development of catalysts that can access all four stereoisomers of a product by simply changing the enantiomer of the two chiral metal catalysts highlights the profound influence of the catalyst's stereochemistry on product distribution. snnu.edu.cn
Computational Modeling for Predictive Design in Catalysis and Synthesis
Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of chiral catalysts. These theoretical studies provide valuable insights into reaction mechanisms, the structures of transition states, and the origins of enantioselectivity.
For example, DFT calculations have been used to explain the stereochemical output of photoinduced asymmetric alkylations by modeling the transition states. chinesechemsoc.org In the study of a palladium-catalyzed asymmetric Suzuki–Miyaura coupling reaction, DFT was employed to investigate the transition states in the reductive elimination step, which was assumed to be the enantioselectivity-determining step. The calculations accurately predicted the observed enantiomeric excess and provided a model for the chiral induction. chinesechemsoc.org
Computational studies can also elucidate the role of different parts of the catalyst. For an iron(II) polypyridine electrocatalyst used for CO2 reduction, electronic structure calculations helped to elucidate the reaction mechanism. berkeley.edu In the development of new chiral pyridine ligands for iridium-catalyzed C–H borylation, DFT investigations revealed that different conformations of the ligand favored the formation of the experimentally observed enantiomer. acs.org This predictive power allows for the rational design of new and more effective chiral ligands and catalysts for asymmetric synthesis.
Table 2: Application of Computational Modeling in Catalyst Design
| Computational Method | Application | Outcome |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms | Identification of key intermediates and transition states |
| DFT | Prediction of enantioselectivity | Calculation of energy differences between diastereomeric transition states |
| Molecular Mechanics | Conformational analysis of ligand-metal complexes | Understanding of ligand flexibility and its impact on catalysis |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of large catalytic systems | Accurate prediction of catalytic performance in complex environments |
Emerging Research Directions and Future Perspectives
Development of Sustainable and Green Synthetic Routes
The chemical industry's shift towards environmentally benign processes has spurred research into sustainable and green synthetic routes for chiral amines like (S)-alpha-ethyl-3-pyridinebutanamine. Traditional chemical syntheses often involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. In contrast, modern approaches prioritize atom economy, the use of renewable resources, and milder reaction conditions.
Biocatalysis, in particular, has emerged as a powerful tool for the enantioselective synthesis of chiral amines. rochester.edu Enzymes, such as transaminases, can catalyze the asymmetric amination of ketones with high stereoselectivity under aqueous and mild conditions. While a specific enzymatic route for this compound has not been detailed in the literature, the successful application of transaminases for the synthesis of structurally similar compounds, such as (S)-4-(pyridin-3-yl)butan-2-amine, provides a strong precedent. The development of a biocatalytic process for this compound would involve screening for or engineering a suitable transaminase that can accept the corresponding ketone precursor. This approach would significantly improve the sustainability of its production by reducing reliance on heavy metal catalysts and organic solvents.
Exploration of Novel Catalytic Systems
The enantioselective synthesis of chiral amines is a central theme in modern organic chemistry, with a continuous drive to develop more efficient and selective catalytic systems. acs.org For this compound, research is anticipated to focus on novel transition metal catalysts and organocatalysts that can provide high yields and enantioselectivities.
Transition Metal Catalysis: Asymmetric hydrogenation of prochiral enamines or imines is a well-established and powerful method for synthesizing chiral amines. acs.org The development of novel chiral ligands for transition metals like rhodium, iridium, and ruthenium is a key area of research. rsc.org For the synthesis of this compound, future work could involve the design of ligands that can effectively coordinate with both the metal center and the pyridine (B92270) moiety of the substrate, thereby enhancing stereocontrol. Highly enantioselective catalytic transformations of β-substituted alkenyl pyridines have been reported, offering a potential pathway to access a variety of alkylated chiral pyridines. nih.govnih.gov
Organocatalysis: Chiral phosphoric acids and other organocatalysts have proven to be highly effective in a range of asymmetric transformations, including the synthesis of chiral amines. mdpi.com These metal-free catalysts are often less sensitive to air and moisture, making them attractive for practical applications. Future research could explore the use of chiral Brønsted acids or other organocatalytic systems to mediate the asymmetric synthesis of this compound from appropriate precursors.
| Catalytic Approach | Catalyst Type | Potential Advantages |
| Biocatalysis | Transaminases | High enantioselectivity, mild reaction conditions, environmentally benign. |
| Transition Metal Catalysis | Chiral Rh, Ir, Ru complexes | High turnover numbers, well-established methodology. acs.org |
| Organocatalysis | Chiral Phosphoric Acids | Metal-free, operational simplicity, high enantioselectivity. mdpi.com |
Applications in Advanced Materials Science (excluding properties)
While the primary focus on this compound has been in other areas, its structural features suggest potential, yet largely unexplored, applications in advanced materials science. The presence of a chiral center and a pyridine ring offers opportunities for the creation of functional materials.
The pyridine moiety can be a versatile building block in the synthesis of coordination polymers and metal-organic frameworks (MOFs). frontiersin.orgacs.org The nitrogen atom of the pyridine ring can coordinate to metal ions, leading to the formation of extended, well-defined structures. The incorporation of a chiral ligand like this compound could lead to the formation of chiral MOFs, which are of interest for applications in asymmetric catalysis and enantioselective separations.
Furthermore, the amine functionality allows for its incorporation into polymer backbones or as a pendant group. Chiral polymers are of significant interest for their unique chiroptical properties and their potential use as chiral stationary phases in chromatography, as well as in the development of chiral sensors. kpi.uamdpi.com The synthesis of polymers incorporating this compound could be achieved through polymerization of a derivatized monomer or by post-polymerization modification. For instance, pyridine-functionalized graphene oxides have been explored as corrosion inhibitors, suggesting a potential avenue for related pyridine-containing compounds. researchgate.net
Synergistic Approaches Combining Computational and Experimental Methodologies
The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating research and development. nih.gov For this compound, synergistic approaches can provide deep insights into its synthesis and reactivity.
Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of catalytic reactions for the synthesis of chiral amines. acs.org By modeling the transition states of a reaction, researchers can understand the origins of enantioselectivity and rationally design more effective catalysts. nih.gov For instance, computational studies can help in the selection of the optimal chiral ligand for an asymmetric hydrogenation reaction or predict the most effective organocatalyst for a given transformation. This computational pre-screening can significantly reduce the experimental effort required to optimize a synthetic route.
Furthermore, computational methods can be used to predict the properties of materials incorporating this compound. For example, molecular modeling could be used to simulate the structure of a chiral polymer or a MOF containing this ligand, providing insights into its potential applications. This synergy between in silico and experimental approaches is crucial for the efficient development of new technologies based on this chiral amine.
Potential for Expanded Utility in Chemical Transformations
The functional groups present in this compound—a secondary amine and a pyridine ring—offer a range of possibilities for its use as a building block in the synthesis of more complex molecules.
The secondary amine can undergo a variety of chemical transformations, including N-alkylation, N-acylation, and the formation of enamines. These reactions allow for the elaboration of the molecule and the introduction of additional functional groups. The pyridine ring is also amenable to a range of functionalization reactions. nih.gov While it is generally less reactive towards electrophilic aromatic substitution than benzene (B151609), it can undergo nucleophilic substitution reactions, particularly at the 2- and 4-positions, often facilitated by N-oxidation. wikipedia.org The pyridine ring can also be functionalized through C-H activation methodologies.
These reactive handles could be exploited to synthesize novel derivatives of this compound with tailored properties for various applications. For example, it could be used as a chiral ligand in asymmetric catalysis or as a key intermediate in the synthesis of biologically active compounds. The exploration of its reactivity in multicomponent reactions and ring-transformation reactions could also open up new avenues for its application in organic synthesis. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-alpha-ethyl-3-pyridinebutanamine, and how can reaction conditions be optimized for enantiomeric purity?
- Methodological Answer : Palladium-catalyzed amination reactions are commonly employed for structurally similar pyridine-based amines, such as bis(5-(trifluoromethyl)pyridin-2-yl)amine derivatives, to achieve regioselectivity . For enantiomeric purity, chiral resolution techniques (e.g., chromatography with chiral stationary phases) or asymmetric synthesis using enantioselective catalysts should be prioritized. Reaction parameters like temperature, solvent polarity, and catalyst loading must be systematically varied to minimize racemization .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : While specific safety data for this compound is limited, protocols for analogous amines (e.g., N-(pyridin-3-ylmethyl)butan-1-amine) recommend using PPE (gloves, lab coats, eye protection) and working in a fume hood to avoid inhalation or dermal contact . Emergency procedures for skin/eye exposure include rinsing with water for 15+ minutes and consulting Safety Data Sheets (SDS) from suppliers .
Q. How can the purity and structural integrity of this compound be validated using spectroscopic methods?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming molecular structure. For stereochemical validation, Circular Dichroism (CD) or X-ray crystallography can resolve enantiomeric configurations. Cross-referencing with databases like PubChem ensures alignment with established spectral data .
Advanced Research Questions
Q. How do stereochemical configurations influence the biological activity of this compound, and what experimental approaches can elucidate structure-activity relationships (SAR)?
- Methodological Answer : Enantiomer-specific bioassays (e.g., receptor-binding studies) are essential to compare (S)- and (R)-isomers. Computational docking simulations can predict binding affinities, while in vitro assays (e.g., enzyme inhibition) validate activity differences. For in vivo studies, pharmacokinetic profiling must account for metabolic stability and enantiomer interconversion .
Q. What strategies can resolve contradictions in reported pharmacological data for this compound across different studies?
- Methodological Answer : Systematic reviews and meta-analyses should control for variables like dosage, model organisms, and assay conditions. Longitudinal studies (e.g., three-wave panel designs) can clarify temporal effects, as demonstrated in presenteeism research . Replicating experiments under standardized protocols (e.g., OECD guidelines) reduces variability .
Q. In designing in vivo studies for this compound, how can researchers account for metabolic stability and species-specific pharmacokinetic variations?
- Methodological Answer : Use species-specific cytochrome P450 enzyme assays to predict metabolic pathways. Radiolabeled tracer studies (e.g., ¹⁴C) quantify metabolite profiles. For longitudinal effects, adopt multi-timepoint sampling (e.g., 1 week vs. 1 year) to capture acute vs. chronic outcomes, as modeled in occupational health studies .
Data Contradiction Analysis
Q. How should researchers address discrepancies in the reported toxicity profiles of this compound?
- Methodological Answer : Contradictions may arise from differing exposure durations or model systems. Apply structural equation modeling (SEM) to isolate confounding variables, as seen in studies analyzing presenteeism’s paradoxical effects . Dose-response curves and time-series analyses further clarify thresholds for adverse effects .
Experimental Design Considerations
Q. What statistical frameworks are suitable for analyzing dose-dependent effects of this compound in preclinical studies?
- Methodological Answer : Non-linear regression models (e.g., Hill equation) quantify EC₅₀/IC₅₀ values. For multivariate analysis, SEM or mixed-effects models account for nested data (e.g., repeated measures across timepoints) . Bootstrap sampling validates robustness, particularly in small-sample studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
